2-chloro-1-[4-(1-cyclopropyl-1H-1,2,3-triazole-4-carbonyl)piperazin-1-yl]ethan-1-one
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Overview
Description
2-chloro-1-[4-(1-cyclopropyl-1H-1,2,3-triazole-4-carbonyl)piperazin-1-yl]ethan-1-one is a complex organic compound that features a unique combination of functional groups, including a chloroethanone moiety, a piperazine ring, and a triazole ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-1-[4-(1-cyclopropyl-1H-1,2,3-triazole-4-carbonyl)piperazin-1-yl]ethan-1-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cycloaddition reaction between an azide and an alkyne.
Attachment of the Piperazine Ring: The triazole ring is then coupled with a piperazine derivative through a nucleophilic substitution reaction.
Introduction of the Chloroethanone Moiety: Finally, the chloroethanone group is introduced via a chlorination reaction, often using thionyl chloride or phosphorus trichloride as the chlorinating agents.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-chloro-1-[4-(1-cyclopropyl-1H-1,2,3-triazole-4-carbonyl)piperazin-1-yl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the chloroethanone moiety to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN3) or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2-chloro-1-[4-(1-cyclopropyl-1H-1,2,3-triazole-4-carbonyl)piperazin-1-yl]ethan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a potential drug candidate for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-1-[4-(1-cyclopropyl-1H-1,2,3-triazole-4-carbonyl)piperazin-1-yl]ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring is known to interact with metal ions and proteins, potentially inhibiting their function. The piperazine ring can enhance the compound’s binding affinity and selectivity towards its targets.
Comparison with Similar Compounds
Similar Compounds
2-chloro-1-(1-chlorocyclopropyl)ethanone: A simpler analog with similar functional groups but lacking the triazole and piperazine rings.
1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one: A compound with a similar triazole ring but different substituents.
Uniqueness
2-chloro-1-[4-(1-cyclopropyl-1H-1,2,3-triazole-4-carbonyl)piperazin-1-yl]ethan-1-one is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of both the triazole and piperazine rings enhances its potential as a versatile intermediate in drug development and other applications.
Properties
IUPAC Name |
2-chloro-1-[4-(1-cyclopropyltriazole-4-carbonyl)piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN5O2/c13-7-11(19)16-3-5-17(6-4-16)12(20)10-8-18(15-14-10)9-1-2-9/h8-9H,1-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPDZYWOHILEXKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=C(N=N2)C(=O)N3CCN(CC3)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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